molecular formula C19H22N2O4 B2947468 N-(4-ethoxyphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide CAS No. 2034318-05-1

N-(4-ethoxyphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide

Cat. No.: B2947468
CAS No.: 2034318-05-1
M. Wt: 342.395
InChI Key: HVJHTGXLXSCLAK-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of an ethoxyphenyl group, an oxan-4-yloxy group, and a pyridine-4-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide typically involves the following steps:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced through an etherification reaction, where 4-ethoxyphenol reacts with an appropriate alkylating agent under basic conditions.

    Formation of the Oxan-4-yloxy Intermediate: The oxan-4-yloxy group can be synthesized by reacting 4-hydroxyoxane with a suitable halogenated pyridine derivative.

    Coupling Reaction: The final step involves coupling the ethoxyphenyl and oxan-4-yloxy intermediates with a pyridine-4-carboxamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development due to its unique structure.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide
  • N-(4-ethoxyphenyl)-2-(oxan-4-yloxy)pyridine-3-carboxamide
  • N-(4-ethoxyphenyl)-2-(oxan-3-yloxy)pyridine-4-carboxamide

Uniqueness

N-(4-ethoxyphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide is unique due to the specific positioning of the ethoxyphenyl and oxan-4-yloxy groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-2-24-16-5-3-15(4-6-16)21-19(22)14-7-10-20-18(13-14)25-17-8-11-23-12-9-17/h3-7,10,13,17H,2,8-9,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJHTGXLXSCLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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